

Elucidation of the Structure of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of **2-methoxyphenyl 4-methylbenzenesulfonate**. It includes predicted and experimentally-derived data from analogous compounds, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development.

Chemical Structure and Properties

2-Methoxyphenyl 4-methylbenzenesulfonate, also known as guaiacol tosylate, is an aromatic sulfonate ester. Its structure consists of a 2-methoxyphenyl group (derived from guaiacol) attached to a 4-methylbenzenesulfonate (tosylate) group through an ester linkage. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Methoxyphenyl 4-methylbenzenesulfonate

Property	Value	Source
CAS Number	4416-67-5	[1][2]
Molecular Formula	C14H14O4S	[3]
Molecular Weight	278.33 g/mol	[3]
Appearance	Predicted: White to off-white solid	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.	

Spectroscopic Data for Structure Elucidation

While experimental spectra for **2-methoxyphenyl 4-methylbenzenesulfonate** are not readily available in public databases, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the 2-methoxyphenyl and 4-methylbenzenesulfonyl moieties.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-Methoxyphenyl 4-methylbenzenesulfonate**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (tosyl group, ortho to SO ₂)	~ 7.8	d	2H
Aromatic (tosyl group, meta to SO ₂)	~ 7.3	d	2H
Aromatic (methoxyphenyl group)	6.8 - 7.2	m	4H
Methoxy (-OCH₃)	~ 3.8	S	3H
Methyl (tosyl group, - CH₃)	~ 2.4	S	3H

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-Methoxyphenyl 4-methylbenzenesulfonate**

Carbon Atom	Chemical Shift (δ, ppm)
Aromatic C (ipso, attached to O)	~ 150
Aromatic C (ipso, attached to S)	~ 145
Aromatic C (para to S)	~ 134
Aromatic C (ortho to S)	~ 130
Aromatic C (meta to S)	~ 128
Aromatic C (methoxyphenyl)	113 - 128
Methoxy C (-OCH₃)	~ 56
Methyl C (tosyl group, -CH₃)	~ 21

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonate and ether functional groups.

Table 4: Predicted IR Absorption Bands for 2-Methoxyphenyl 4-methylbenzenesulfonate

Functional Group	Wavenumber (cm ⁻¹)	Intensity
S=O asymmetric stretching (sulfonate)	~ 1370	Strong
S=O symmetric stretching (sulfonate)	~ 1180	Strong
C-O-S stretching (sulfonate ester)	~ 1050	Strong
C-O-C asymmetric stretching (ether)	~ 1250	Strong
C-H aromatic stretching	3030 - 3100	Medium
C-H aliphatic stretching	2850 - 3000	Medium
C=C aromatic stretching	1450 - 1600	Medium

Mass Spectrometry

The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z values for Major Fragments in Mass Spectrometry

Fragment	m/z
[M]+	278
[M - OCH ₃]+	247
[C ₇ H ₇ SO ₂] ⁺ (tosyl cation)	155
[C ₇ H ₇ O] ⁺ (methoxyphenyl cation)	107
[C7H7]+ (tropylium cation)	91

Experimental Protocols

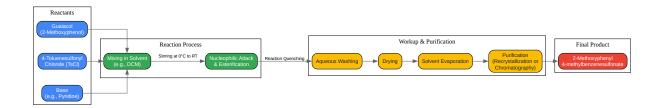
The synthesis of **2-methoxyphenyl 4-methylbenzenesulfonate** is typically achieved through the tosylation of guaiacol (2-methoxyphenol). This reaction involves the treatment of guaiacol with 4-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate

Materials:

- Guaiacol (2-methoxyphenol)
- 4-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask

- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator


Procedure:

- In a clean, dry round-bottom flask, dissolve guaiacol (1.0 eq) in dichloromethane.
- Add pyridine or triethylamine (1.2 eg) to the solution and cool the flask in an ice bath.
- Slowly add a solution of 4-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled reaction mixture with continuous stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis of **2-methoxyphenyl 4-methylbenzenesulfonate** from guaiacol and tosyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The phenoxide ion, formed by the deprotonation of guaiacol by the base, acts as the nucleophile.

Click to download full resolution via product page

Caption: Synthetic workflow for **2-methoxyphenyl 4-methylbenzenesulfonate**.

The mechanism involves the attack of the oxygen atom of guaiacol on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. The base present in the reaction mixture facilitates the deprotonation of the phenol and neutralizes the hydrochloric acid formed during the reaction.

Ts-Cl
$$Cl^- \qquad \qquad H-Base^+ \qquad \stackrel{-H^+}{\longrightarrow} \qquad Base:$$

$$Guaiacol-OH \qquad \stackrel{+Base}{\longrightarrow} \qquad Guaiacol-O^- \qquad \stackrel{+TsCl}{\longrightarrow} \qquad [Guaiacol-O-Ts^+-Cl^-] \qquad \stackrel{-Cl^-}{\longrightarrow} \qquad Guaiacol-O-Ts^+$$

Click to download full resolution via product page

Caption: Simplified reaction mechanism for the tosylation of guaiacol.

Conclusion

This technical guide has provided a comprehensive overview of the structural elucidation of **2-methoxyphenyl 4-methylbenzenesulfonate**. While direct experimental data is limited, a reliable prediction of its spectroscopic properties has been presented based on established chemical principles and data from analogous compounds. The provided synthesis protocol and mechanistic diagrams offer a practical guide for its preparation and a deeper understanding of its formation. This information serves as a valuable resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-methoxyphenyl 4-methylbenzenesulfonate | 4416-67-5 [chemicalbook.com]
- 2. 2-methoxyphenyl 4-methylbenzenesulfonate | 4416-67-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elucidation of the Structure of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186188#2-methoxyphenyl-4-methylbenzenesulfonate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com